molecular formula C16H29N3O3S B6783239 N-(1,1-dioxothiolan-3-yl)-N-methyl-4-piperidin-1-ylpiperidine-1-carboxamide

N-(1,1-dioxothiolan-3-yl)-N-methyl-4-piperidin-1-ylpiperidine-1-carboxamide

Cat. No.: B6783239
M. Wt: 343.5 g/mol
InChI Key: VDBCTEHHSJHKFO-UHFFFAOYSA-N
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Description

N-(1,1-dioxothiolan-3-yl)-N-methyl-4-piperidin-1-ylpiperidine-1-carboxamide is a complex organic compound characterized by its unique structural features. This compound contains a dioxothiolan ring, a piperidine ring, and a carboxamide group, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-methyl-4-piperidin-1-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O3S/c1-17(15-7-12-23(21,22)13-15)16(20)19-10-5-14(6-11-19)18-8-3-2-4-9-18/h14-15H,2-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBCTEHHSJHKFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)N2CCC(CC2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxothiolan-3-yl)-N-methyl-4-piperidin-1-ylpiperidine-1-carboxamide typically involves multiple steps. One common approach is the reaction of 3-aminothiolane with carbon disulfide in the presence of a strong base, such as potassium hydroxide, to form the dioxothiolan ring . This intermediate is then reacted with N-methyl-4-piperidin-1-ylpiperidine-1-carboxamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve high yield and purity. Solvent selection is critical, with ethanol or a mixture of ethanol and dimethylformamide (DMF) being preferred due to their ability to dissolve the reactants and facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxothiolan-3-yl)-N-methyl-4-piperidin-1-ylpiperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The dioxothiolan ring can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The piperidine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like alkyl halides can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and substituted piperidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(1,1-dioxothiolan-3-yl)-N-methyl-4-piperidin-1-ylpiperidine-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,1-dioxothiolan-3-yl)-N-methyl-4-piperidin-1-ylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The dioxothiolan ring is known to interact with thiol groups in proteins, potentially leading to the inhibition of enzyme activity. The piperidine rings may also interact with neurotransmitter receptors, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,1-dioxothiolan-3-yl)-N-methyl-4-piperidin-1-ylpiperidine-1-carboxamide is unique due to its combination of a dioxothiolan ring and piperidine rings, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

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